1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol
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Overview
Description
1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol is an organic compound with the molecular formula C11H17NO4 and a molecular weight of 227.25698 g/mol . This compound is characterized by the presence of an amino group, a phenoxy group, and two methoxy groups attached to a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol typically involves the reaction of 2,6-dimethoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and methoxy groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol can be compared with similar compounds such as:
1-Amino-3-(diethylamino)propan-2-ol: This compound has a similar structure but with diethylamino groups instead of methoxy groups.
3-(Dimethylamino)-1,2-propanediol: This compound has a dimethylamino group and two hydroxyl groups, making it more hydrophilic and reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-amino-3-(2,6-dimethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-4-3-5-10(15-2)11(9)16-7-8(13)6-12/h3-5,8,13H,6-7,12H2,1-2H3 |
InChI Key |
CFOPEHCOUVSYJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN)O |
Origin of Product |
United States |
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